molecular formula C33H36N4O6 B15126135 Lumirubin CAS No. 110617-57-7

Lumirubin

Cat. No.: B15126135
CAS No.: 110617-57-7
M. Wt: 584.7 g/mol
InChI Key: BYVDUQYJIIPFIB-CFRMEGHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lumirubin is primarily produced through the phototherapy of bilirubin. During this process, bilirubin is exposed to blue-green light, which induces a photoisomerization reaction, converting bilirubin into this compound . The reaction conditions typically involve specific wavelengths of light (around 460-490 nm) and controlled exposure times to ensure efficient conversion.

Industrial Production Methods: Industrial production of this compound is not widely established due to its primary use in medical treatments for neonatal jaundice. the process involves the use of phototherapy devices that emit blue-green light to convert bilirubin in the blood of neonates into this compound, which is then excreted from the body .

Properties

CAS No.

110617-57-7

Molecular Formula

C33H36N4O6

Molecular Weight

584.7 g/mol

IUPAC Name

3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13-

InChI Key

BYVDUQYJIIPFIB-CFRMEGHHSA-N

Isomeric SMILES

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)/C=C\5/C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C

Canonical SMILES

CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C

Origin of Product

United States

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